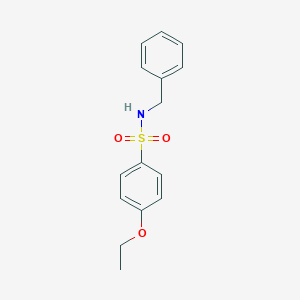
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole exerts its effects through a variety of mechanisms, including inhibition of COX-2, activation of caspases (enzymes involved in apoptosis), and modulation of intracellular signaling pathways. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has also been shown to interact with various proteins, including heat shock proteins and protein kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has also been shown to modulate the activity of various enzymes and proteins, including COX-2, caspases, heat shock proteins, and protein kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole in lab experiments is its versatility, as it has been shown to have a variety of effects on different biological processes. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is relatively easy to synthesize and has good stability in solution. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are many potential future directions for research on 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, including further studies of its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole could be studied in the context of other diseases and conditions, such as cardiovascular disease and metabolic disorders. Further research could also focus on developing new derivatives of 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole with improved efficacy and reduced toxicity.
Méthodes De Synthèse
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization with acetic anhydride. Other methods include the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with 1,3-diketones or the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with α,β-unsaturated ketones.
Applications De Recherche Scientifique
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been used in a variety of scientific research applications, including studies of inflammation, cancer, and neurological disorders. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has also been shown to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been studied for its potential neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAQELJIWLCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



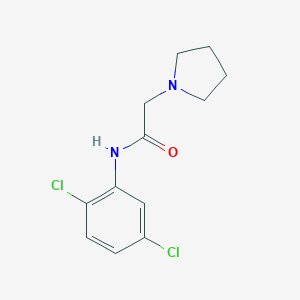
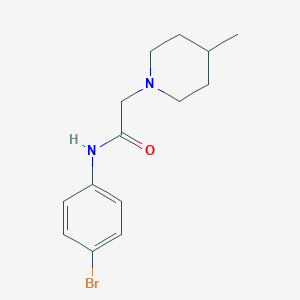
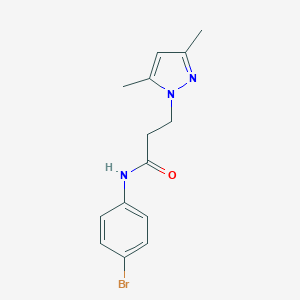
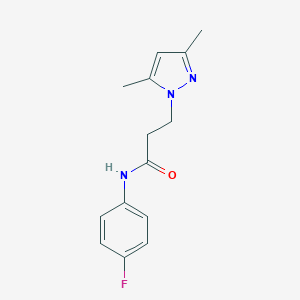
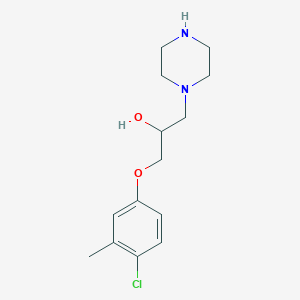
![1-[(2-Furylmethyl)amino]-3-(4-methylphenoxy)-2-propanol](/img/structure/B500399.png)
![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B500400.png)
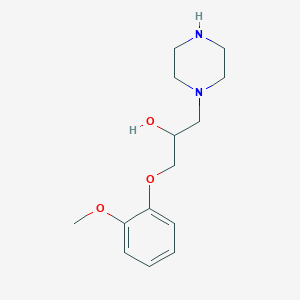
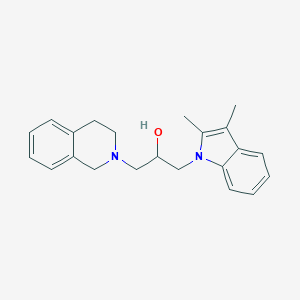
![1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B500403.png)
